molecular formula C10H9NO3S B8438307 5-Isothiocyanato-2-methoxy-benzoic acid methyl ester

5-Isothiocyanato-2-methoxy-benzoic acid methyl ester

Cat. No. B8438307
M. Wt: 223.25 g/mol
InChI Key: RWTUCLUUHRGBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanato-2-methoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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properties

Product Name

5-Isothiocyanato-2-methoxy-benzoic acid methyl ester

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 5-isothiocyanato-2-methoxybenzoate

InChI

InChI=1S/C10H9NO3S/c1-13-9-4-3-7(11-6-15)5-8(9)10(12)14-2/h3-5H,1-2H3

InChI Key

RWTUCLUUHRGBDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C=S)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the method of Tet. Let., 26, 1661 (1985), combine methyl 2-methoxy-5-aminobenzoate (0.5 g, 2.76 mmol) and di-2-pyridyl thionocarbonate (0.64 g, 2.76 mmol) in dichloromethane (10 mL). After 30 minutes, dilute the reaction mixture with dichloromethane and extract five times with water. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to give methyl 2-methoxy-5-thioisocyanatobenzoate: Rf=0.51 (silica gel, dichloromethane).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Treat a solution of 5-amino-2-methoxy-benzoic acid methyl ester (7.70 g, 42.5 mmol) and dichloromethane (50 mL) portionwise with a solution of di-2-pyridyl thionocarbonate (10.0 g, 43.1 mmol; Aldrich Chemical Company) and dichloromethane (70 mL) at room temperature under an argon atmosphere. After 3.5 hours, concentrate in vacuo and purify the residue by flash chromatography (silica gel, 5.5×17.8 cm) eluting with dichloromethane. Combine the appropriate fractions and concentrate to afford 5-isothiocyanato-2-methoxy-benzoic acid methyl ester (6.9 g).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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